

Application Notes: Synthesis of 1,3,5-Trinitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,2,3-Trinitrobenzene*

Cat. No.: *B1208184*

[Get Quote](#)

Introduction

The nitration of 1,3-dinitrobenzene (m-DNB) to produce 1,3,5-trinitrobenzene (TNB) is a significant reaction in organic synthesis, particularly for the production of high-energy materials. TNB is a more powerful explosive than trinitrotoluene (TNT) but is less sensitive to impact.^[1] The reaction is an example of electrophilic aromatic substitution. However, the presence of two deactivating nitro groups on the benzene ring makes the introduction of a third nitro group challenging, requiring harsh reaction conditions.^{[2][3]} This protocol details a laboratory-scale procedure for the synthesis of TNB, emphasizing the critical safety measures required.

Mechanism of Action

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO_2^+) from a mixture of fuming nitric acid and fuming sulfuric acid (oleum). The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.^{[2][4]} The electron-deficient nitronium ion is then attacked by the π -electron system of the 1,3-dinitrobenzene ring. The two existing nitro groups are meta-directing and strongly deactivating, slowing the reaction and directing the incoming nitro group to the C-5 position.^{[5][6][7]}

Safety Precautions

Extreme Hazard Warning: This procedure involves highly corrosive, reactive, and toxic substances. The product, 1,3,5-trinitrobenzene, is a high explosive. This experiment should

only be performed by trained professionals in a specialized laboratory equipped with a blast shield and a certified chemical fume hood.

- **Corrosive Reagents:** Fuming nitric acid and fuming sulfuric acid are extremely corrosive and can cause severe burns upon contact.^[8] They also release toxic fumes.
- **Exothermic Reaction:** The reaction is highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a thermal runaway, potentially causing a violent reaction or explosion.^[8]
- **Explosive Product:** 1,3,5-trinitrobenzene is a sensitive explosive. The crude product must be handled with extreme care, avoiding friction, shock, and heat.
- **Toxicity:** Dinitrobenzene and trinitrobenzene are highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.^[9] They may cause damage to organs through prolonged or repeated exposure.
- **Personal Protective Equipment (PPE):** Always wear acid-resistant gloves, a chemical-resistant lab coat, safety goggles, and a face shield.^{[8][9]} All operations must be conducted within a fume hood.^[8]
- **Emergency Preparedness:** An emergency shower, eyewash station, and appropriate spill containment kits must be readily accessible.^{[8][9]}

Experimental Protocol: Nitration of 1,3-Dinitrobenzene

This protocol describes the synthesis of 1,3,5-trinitrobenzene from 1,3-dinitrobenzene using a mixture of fuming nitric acid and fuming sulfuric acid.

Materials and Reagents:

- 1,3-Dinitrobenzene (m-DNB)
- Fuming sulfuric acid (Oleum, 20% SO₃)
- Fuming nitric acid (99%+)

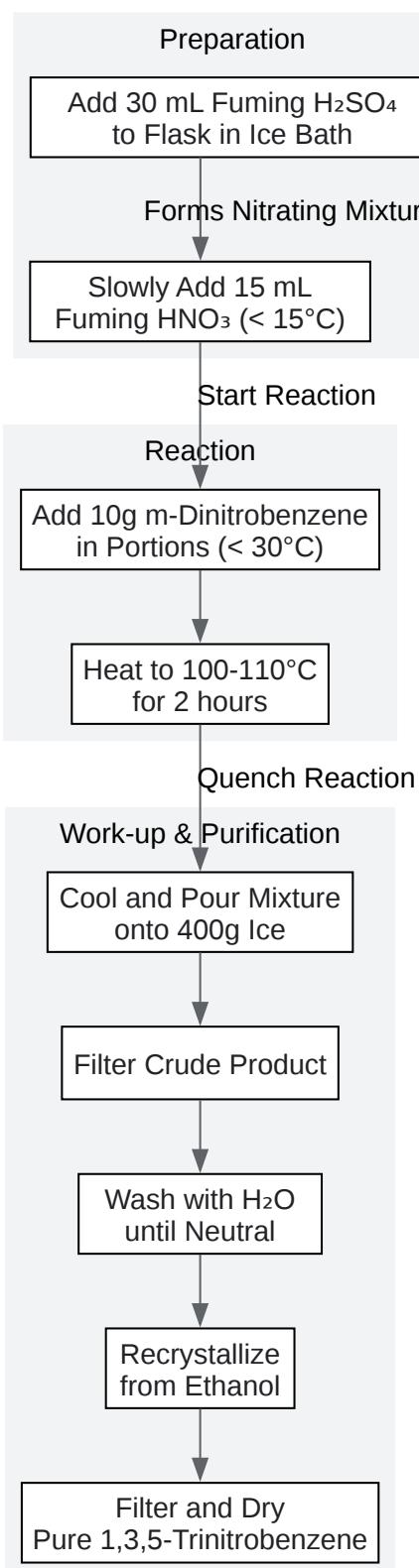
- Deionized water
- Ice
- Ethanol (95%)
- Round-bottom flask (100 mL) with a magnetic stir bar
- Dropping funnel
- Condenser
- Heating mantle with temperature controller
- Large crystallizing dish or beaker (1 L)
- Büchner funnel and flask
- Filter paper
- Ice bath

Procedure:

- Preparation of the Nitrating Mixture:
 - Place the 100 mL round-bottom flask in an ice bath on a magnetic stirrer.
 - Carefully and slowly add 30 mL of fuming sulfuric acid (20% oleum) to the flask.
 - In a separate, dry beaker, measure 15 mL of fuming nitric acid.
 - Slowly add the fuming nitric acid dropwise to the stirring sulfuric acid in the flask using the dropping funnel. Maintain the temperature of the mixture below 15°C throughout the addition.
- Reaction:

- Once the nitrating mixture is prepared and cooled, slowly add 10.0 g of 1,3-dinitrobenzene in small portions to the stirred mixture over 30 minutes.
- Use the ice bath to keep the temperature below 30°C during the addition of the dinitrobenzene.
- After the addition is complete, remove the ice bath and attach a condenser to the flask.
- Slowly heat the reaction mixture to 100-110°C using a heating mantle. Maintain this temperature for 2 hours, ensuring continuous stirring. The reaction requires these more vigorous conditions due to the deactivated nature of the dinitrobenzene ring.[2]

- Work-up and Isolation:
 - Prepare a large beaker containing approximately 400 g of crushed ice and 100 mL of cold water.
 - After the 2-hour heating period, allow the reaction mixture to cool to near room temperature.
 - Very slowly and carefully, pour the cooled reaction mixture onto the ice-water slurry with vigorous stirring. This will precipitate the crude 1,3,5-trinitrobenzene.
 - Allow the slurry to stand for 15-20 minutes to ensure complete precipitation.
 - Collect the solid product by vacuum filtration using a Büchner funnel.
 - Wash the filter cake thoroughly with large volumes of cold water until the washings are neutral to litmus paper. This removes residual acids.
 - Press the solid as dry as possible on the filter.
- Purification:
 - Transfer the crude, damp solid to a beaker.
 - Perform recrystallization using ethanol. Add a minimal amount of hot ethanol to dissolve the solid.[10][11]


- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
- Filter the purified crystals, wash with a small amount of ice-cold ethanol, and allow them to air dry completely in a safe location, away from heat or ignition sources.

Data Presentation

The following table summarizes the quantitative data for the described protocol.

Parameter	Value	Unit	Notes
Reagents			
1,3-Dinitrobenzene	10.0	g	Starting material.
Fuming Sulfuric Acid (20% SO ₃)	30	mL	Catalyst and dehydrating agent.
Fuming Nitric Acid (99%+)	15	mL	Nitrating agent.
Reaction Conditions			
Addition Temperature	< 30	°C	Critical for controlling exotherm.
Reaction Temperature	100 - 110	°C	Harsher conditions needed for the third nitration. [2]
Reaction Time	2	hours	
Product			
Product Name	1,3,5-Trinitrobenzene		
Theoretical Yield	~12.7	g	Based on 10g of m-DNB.
Typical Experimental Yield	70 - 80	%	Yields can vary based on conditions.
Appearance	Pale yellow solid	[12]	
Melting Point	121 - 122	°C	[13]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 1,3,5-trinitrobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. nj.gov [nj.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 13. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Application Notes: Synthesis of 1,3,5-Trinitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1208184#experimental-protocol-for-nitration-of-dinitrobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com